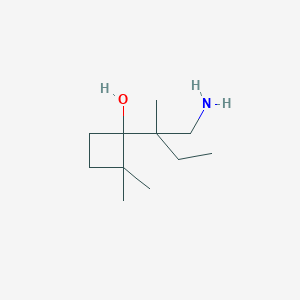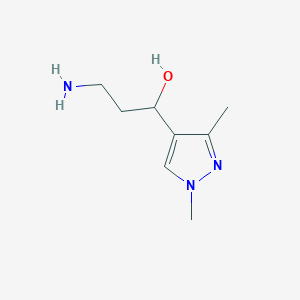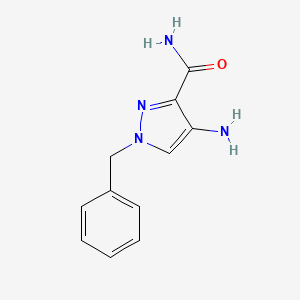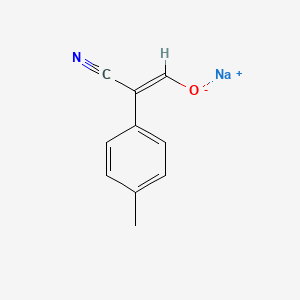
sodium (E)-2-cyano-2-(4-methylphenyl)ethylenolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2-cyano-2-(4-methylphenyl)eth-1-en-1-olate is a chemical compound with the molecular formula C₁₀H₈NNaO. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyano group and a methylphenyl group, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-cyano-2-(4-methylphenyl)eth-1-en-1-olate typically involves the reaction of 4-methylbenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by the addition of sodium hydroxide to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
化学反应分析
Types of Reactions: Sodium 2-cyano-2-(4-methylphenyl)eth-1-en-1-olate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Sodium 2-cyano-2-(4-methylphenyl)eth-1-en-1-olate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research studies explore its potential as a precursor for drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Sodium 2-cyano-2-(4-methylphenyl)eth-1-en-1-olate involves its interaction with specific molecular targets and pathways. The cyano group and the methylphenyl group play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various substrates .
相似化合物的比较
- Sodium 2-cyano-2-(4-chlorophenyl)eth-1-en-1-olate
- Sodium 2-cyano-2-(4-methoxyphenyl)eth-1-en-1-olate
- Sodium 2-cyano-2-(4-nitrophenyl)eth-1-en-1-olate
Uniqueness: Sodium 2-cyano-2-(4-methylphenyl)eth-1-en-1-olate is unique due to the presence of the methyl group on the phenyl ring, which influences its chemical reactivity and physical properties. This structural variation can lead to differences in solubility, stability, and reactivity compared to its analogs.
属性
分子式 |
C10H8NNaO |
|---|---|
分子量 |
181.17 g/mol |
IUPAC 名称 |
sodium;(E)-2-cyano-2-(4-methylphenyl)ethenolate |
InChI |
InChI=1S/C10H9NO.Na/c1-8-2-4-9(5-3-8)10(6-11)7-12;/h2-5,7,12H,1H3;/q;+1/p-1/b10-7-; |
InChI 键 |
ZIHNEDXIZOJOQZ-VEZAGKLZSA-M |
手性 SMILES |
CC1=CC=C(C=C1)/C(=C\[O-])/C#N.[Na+] |
规范 SMILES |
CC1=CC=C(C=C1)C(=C[O-])C#N.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


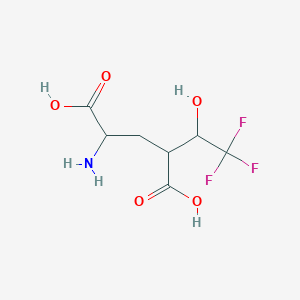

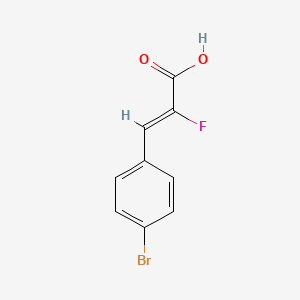
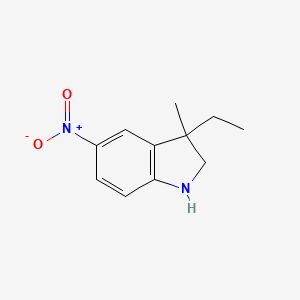
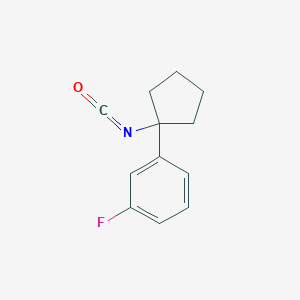
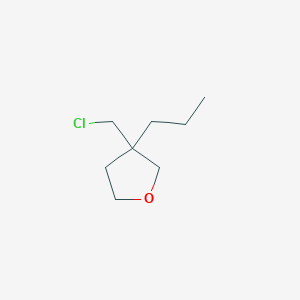
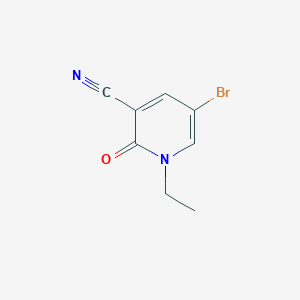
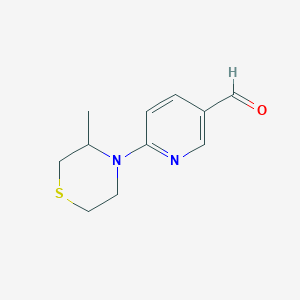
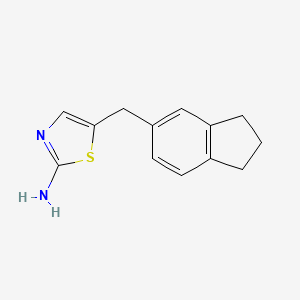
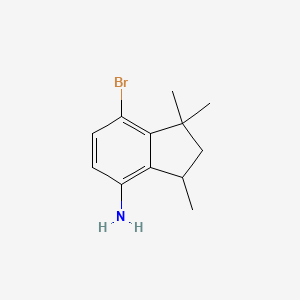
amine](/img/structure/B13186946.png)
